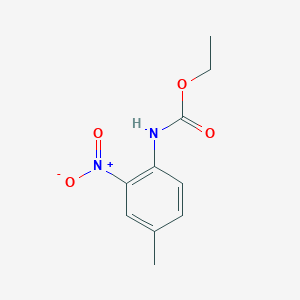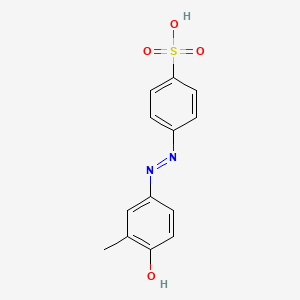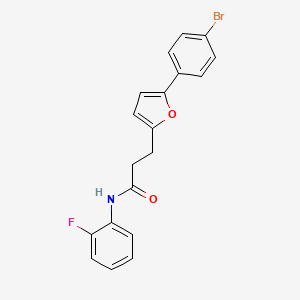![molecular formula C12H20O B11944451 2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane CAS No. 73301-35-6](/img/structure/B11944451.png)
2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolan ist eine organische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Sie gehört zur Klasse der Oxolane, die cyclische Ether sind. Diese Verbindung zeichnet sich durch einen Cyclohexenring aus, der mit einer Methylgruppe substituiert ist, und eine Methylenbrücke, die ihn mit einem Oxolanring verbindet. Ihre Summenformel lautet C11H18O, und sie hat verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolan beinhaltet typischerweise die Reaktion von 4-Methylcyclohex-3-en-1-ylmethanol mit einem geeigneten Oxolanvorläufer unter sauren oder basischen Bedingungen. Ein gängiges Verfahren ist die säurekatalysierte Cyclisierung des Alkohols mit Tetrahydrofuran (THF) in Gegenwart einer starken Säure wie Schwefelsäure oder p-Toluolsulfonsäure. Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um die Bildung des Oxolanrings zu ermöglichen.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolan kontinuierliche Strömungsreaktoren umfassen, um die Ausbeute und Effizienz zu optimieren. Die Verwendung von Katalysatoren und kontrollierten Reaktionsbedingungen gewährleistet eine hohe Reinheit und eine gleichbleibende Qualität des Endprodukts. Industrielle Verfahren setzen häufig großtechnische Destillations- und Reinigungstechniken ein, um die Verbindung aus Reaktionsmischungen zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Reduktionsreaktionen können den Oxolanring mit Reduktionsmitteln wie Lithiumaluminiumhydrid in eine gesättigtere Form umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen der Oxolanring geöffnet und durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)
Substitution: Nucleophile wie Halogenide, Amine oder Thiole unter basischen oder sauren Bedingungen
Hauptprodukte
Oxidation: Ketone, Aldehyde
Reduktion: Gesättigte Oxolan-Derivate
Substitution: Verschiedene substituierte Oxolan-Derivate
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese und als Lösungsmittel in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht für seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Untersucht für seine potenziellen therapeutischen Eigenschaften und als Vorläufer bei der Synthese von pharmazeutischen Verbindungen.
Industrie: Wird bei der Produktion von Duftstoffen, Aromen und als Zwischenprodukt bei der Synthese anderer Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Ligand wirken, an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Der Oxolanring und die Cyclohexen-Einheit tragen zu seiner Bindungsaffinität und Spezifität bei. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The oxolane ring and the cyclohexene moiety contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolan kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol:
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-on:
Die Einzigartigkeit von 2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolan liegt in seiner spezifischen Kombination aus dem Oxolanring und der Cyclohexen-Einheit, die ihm besondere chemische und physikalische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
73301-35-6 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2-[(4-methylcyclohex-3-en-1-yl)methyl]oxolane |
InChI |
InChI=1S/C12H20O/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h4,11-12H,2-3,5-9H2,1H3 |
InChI-Schlüssel |
TYUJHJFKMAIWDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)CC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)


![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)


![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)


